3-Hydroxynaphthalenesulphonic acid

Description

BenchChem offers high-quality 3-Hydroxynaphthalenesulphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxynaphthalenesulphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

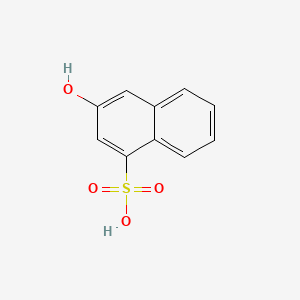

Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxynaphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-8-5-7-3-1-2-4-9(7)10(6-8)15(12,13)14/h1-6,11H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMZJYAMZGWBLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2S(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064248 | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6357-85-3 | |

| Record name | 2-Naphthol-4-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6357-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynaphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006357853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxynaphthalenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYNAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L336NE8B9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

history of naphthalenesulfonic acid discovery

An In-Depth Technical Guide to the Discovery and Early Application of Naphthalenesulfonic Acid

Introduction: The Dawn of Coal Tar Chemistry

The 19th century marked a pivotal era in chemical science, driven by the Industrial Revolution and the burgeoning availability of coal tar, a viscous black liquid by-product of coke production. Initially a troublesome waste product, coal tar became a treasure trove for chemists, yielding a wealth of aromatic compounds that would form the bedrock of the synthetic dye industry and modern organic chemistry. Central to this narrative is naphthalene, the most abundant single constituent of coal tar. Its isolation and subsequent chemical manipulation, particularly its sulfonation, unlocked a new world of chemical intermediates, fundamentally changing the landscape of industrial chemistry. This guide provides a detailed technical exploration of the discovery of naphthalenesulfonic acid, focusing on the causality behind the experimental choices and the logical progression from a laboratory curiosity to an industrial cornerstone.

Chapter 1: The Precursor Molecule - Unveiling Naphthalene

The story of naphthalenesulfonic acid begins with the discovery of its parent molecule, naphthalene. In the early 1820s, several chemists independently observed a pungent, white crystalline solid subliming from the hot distillate of coal tar.[1] In 1821, British physician and chemist John Kidd formally described the substance and its properties, proposing the name "naphthaline" from "naphtha," a general term for volatile hydrocarbon liquids.[1][2]

While its existence was known, its elemental composition remained a mystery until 1826, when the brilliant experimentalist Michael Faraday determined its empirical formula to be C₁₀H₈.[1][3][4] This was a crucial step, providing the quantitative foundation for future structural theories. However, the true arrangement of these atoms was a puzzle that would persist for another four decades. It was not until 1866 that the German chemist Emil Erlenmeyer, building on the revolutionary benzene ring theory of August Kekulé, proposed the now-familiar structure of two fused benzene rings.[1] This structure was experimentally confirmed three years later by Carl Gräbe, solidifying the theoretical understanding of this foundational aromatic hydrocarbon.

Experimental Workflow: From Coal Tar to Naphthalene

The 19th-century process of isolating naphthalene was a feat of fractional distillation and purification, a testament to the era's developing chemical engineering principles.

Caption: Reaction pathway for the temperature-controlled sulfonation of naphthalene.

Chapter 3: From Acid to Application - The Birth of Naphthalene-Based Dyes

The selective synthesis of naphthalenesulfonic acid isomers was not an academic exercise; it was the key that unlocked a vast new class of synthetic dyes. The sulfonic acid group served two primary purposes: it provided water solubility and it acted as a directing group for further chemical modifications.

The most important early application was the production of naphthols (hydroxynaphthalenes) via alkali fusion. [5][6]This process involved heating the sodium salt of the naphthalenesulfonic acid with sodium hydroxide at high temperatures (~300°C), replacing the sulfonic acid group with a hydroxyl group.

-

Naphthalene-1-sulfonic acid yielded 1-naphthol (α-naphthol). [6]* Naphthalene-2-sulfonic acid yielded 2-naphthol (β-naphthol). [5] These naphthols, along with various aminonaphthalenesulfonic acids (produced via nitration and reduction sequences), were crucial "coupling components" in the synthesis of azo dyes. [7]By reacting them with a diazonium salt, chemists could create a wide range of brilliantly colored and stable dyes, transforming the textile industry. The ability to start with either the 1- or 2-sulfonic acid allowed for the synthesis of a much wider palette of colors and dye properties than was previously possible.

Caption: General workflow from naphthalene to azo dyes via sulfonation and alkali fusion.

Conclusion

The discovery of naphthalenesulfonic acid was not a singular event but a critical step in the logical and systematic exploration of coal tar chemistry. It stands as a powerful example of how fundamental control over reaction conditions—in this case, temperature—can be leveraged to produce distinct chemical isomers with divergent industrial applications. The elucidation of the kinetic and thermodynamic pathways for naphthalene sulfonation provided 19th-century chemists with a versatile toolkit, enabling the rational design and synthesis of a new generation of dyes. This foundational work did more than color the world; it helped to establish the principles of industrial organic synthesis and laid the groundwork for the development of countless other naphthalene-derived products, from pharmaceuticals and agrochemicals to modern materials like polymeric superplasticizers. [8]

References

-

Title: History of Polynaphthalene Sulfonates Source: hardtchemical.com URL: [Link]

-

Title: Everything About Naphthalene | Science Mania Source: sciencemania.com URL: [Link]

-

Title: Naphthalene - Wikipedia Source: en.wikipedia.org URL: [Link]

-

Title: Michael Faraday | Science History Institute Source: sciencehistory.org URL: [Link]

-

Title: Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction | ACS Omega Source: pubs.acs.org URL: [Link]

-

Title: Naphthalene-1-sulfonic acid - Wikipedia Source: en.wikipedia.org URL: [Link]

-

Title: Michael Faraday - Wikipedia Source: en.wikipedia.org URL: [Link]

-

Title: Naphthalene-2-sulfonic acid - Wikipedia Source: en.wikipedia.org URL: [Link]

-

Title: The synthesis of 1 and 2-naphthols from Napththalene - Sciencemadness.org Source: sciencemadness.org URL: [Link]

-

Title: B. Preparation of naphthalenesulfonic acid - PrepChem.com Source: prepchem.com URL: [Link]

-

Title: Naphthalenesulfonic acids - ChemBK Source: chembk.com URL: [Link]

- Source: patents.google.

- Source: patents.google.

- Source: patents.google.

- Source: patents.google.

-

Title: NAPHTHALENE SULFONATE - Ataman Kimya Source: atamankimya.com URL: [Link]

-

Title: Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - NIH Source: ncbi.nlm.nih.gov URL: [Link]

-

Title: Cas 120-18-3,Naphthalene-2-sulfonic acid - LookChem Source: lookchem.com URL: [Link]

Sources

- 1. Naphthalene - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Everything About Naphthalene | Science Mania [sciencemaniachem.com]

- 4. Michael Faraday | Science History Institute [sciencehistory.org]

- 5. Naphthalene-2-sulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 7. guidechem.com [guidechem.com]

- 8. History of Polynaphthalene Sulfonates — hardtchemical [hardtchemical.com]

theoretical properties of 3-hydroxynaphthalenesulphonic acid

An In-depth Technical Guide to the Theoretical Properties of 3-Hydroxynaphthalenesulphonic Acid and Its Congeners

Foreword

The hydroxynaphthalenesulphonic acids represent a cornerstone class of intermediates in the synthesis of azo dyes and functional colorants. Their molecular architecture, featuring a rigid naphthalene core functionalized with electron-donating hydroxyl (-OH) and strongly electron-withdrawing sulphonic acid (-SO₃H) groups, imparts a unique combination of reactivity, solubility, and spectroscopic properties. Understanding these characteristics at a fundamental, theoretical level is paramount for researchers, process chemists, and drug development professionals seeking to harness their potential in applications ranging from advanced materials to pharmacology.

This technical guide eschews a conventional template, instead adopting a narrative that logically builds from foundational principles to complex theoretical insights. We will primarily focus on two representative isomers: 3-hydroxynaphthalene-1-sulphonic acid and the commercially significant 3-hydroxynaphthalene-2,7-disulphonic acid (commonly known as R acid). Due to a wealth of available computational research on the closely related 4-amino-3-hydroxynaphthalene-1-sulphonic acid (ANSA) , we will leverage it as a case study to illustrate the power of modern theoretical chemistry in elucidating the properties of this molecular family.

Molecular Structure and Isomerism: A Foundation of Function

The naphthalene ring system is a bicyclic aromatic hydrocarbon. The introduction of hydroxyl and sulphonic acid groups leads to a variety of constitutional isomers, each with distinct properties determined by the relative positions of these functional groups. The numbering of the naphthalene core is critical for differentiating these isomers.

The primary subjects of this guide are:

-

3-Hydroxynaphthalene-1-sulphonic acid : The -OH group is at position 3, and the -SO₃H group is at position 1.

-

3-Hydroxynaphthalene-2,7-disulphonic acid (R acid) : The -OH group is at position 3, with -SO₃H groups at positions 2 and 7.

The precise placement of these groups governs the molecule's electronic landscape, steric environment, and, consequently, its chemical behavior.

Caption: Figure 1: Key Isomers of Hydroxynaphthalenesulphonic Acid.

Physicochemical Properties: A Comparative Overview

The theoretical and experimentally derived properties of these molecules provide a quantitative basis for understanding their behavior in various media. The presence of the sulphonic acid group, a strong acid, renders these compounds highly water-soluble, a critical property for their application in aqueous dyeing processes.[1]

| Property | 3-Hydroxynaphthalene-1-sulphonic acid | 3-Hydroxynaphthalene-2,7-disulphonic acid (R acid) |

| CAS Number | 6357-85-3[2] | 148-75-4[3] |

| Molecular Formula | C₁₀H₈O₄S[2] | C₁₀H₈O₇S₂[3] |

| Molecular Weight | 224.23 g/mol [2] | 304.3 g/mol [3] |

| pKa (Predicted) | -0.2 (Sulphonic Acid)[2] | -0.20 (Sulphonic Acid)[4] |

| Appearance | Data not available | White needle-like crystals[4] |

| Solubility | Data not available | Readily soluble in water and ethanol[4] |

| Fluorescence | Data not available | Aqueous solution of sodium salt (R-salt) shows blue-green fluorescence[4] |

Table 1: Comparative Physicochemical Properties.

Quantum Chemical Analysis: Unveiling the Electronic Landscape

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are indispensable tools for predicting and rationalizing the theoretical properties of molecules.[5] While specific DFT studies on 3-hydroxynaphthalene-1-sulphonic acid and R-acid are scarce in the literature, extensive research on the structurally analogous 4-amino-3-hydroxynaphthalene-1-sulphonic acid (ANSA) provides a robust framework for understanding their electronic behavior.[6][7]

Methodologies typically employ the B3LYP functional with a basis set such as 6-311++G(d,p), which offers a good balance of accuracy and computational cost for organic molecules.[6]

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic transitions.[8][9]

-

HOMO : Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

-

LUMO : Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

-

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and the energy required for the lowest-energy electronic transition.[9] A smaller gap suggests higher reactivity and absorption of longer wavelength light.

In molecules like ANSA, the HOMO is typically localized over the naphthalene ring and the electron-donating amino and hydroxyl groups, while the LUMO is distributed across the aromatic system.[6] This distribution facilitates a π → π* transition upon absorption of UV-Vis light, which is fundamental to their color and spectroscopic properties. The HOMO-LUMO energy gap in ANSA indicates a significant potential for intramolecular charge transfer, a property shared by this entire class of compounds.[6][7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the total electron density, providing a powerful visualization of the charge distribution and predicting sites for electrophilic and nucleophilic attack.[10]

-

Red Regions : Indicate negative electrostatic potential (high electron density), typically around electronegative atoms like oxygen. These are sites susceptible to electrophilic attack.

-

Blue Regions : Indicate positive electrostatic potential (electron deficiency), often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic attack.

For hydroxynaphthalenesulphonic acids, the MEP surface would show a strongly negative potential around the oxygen atoms of the sulphonic acid and hydroxyl groups, while the hydrogen of the hydroxyl group would be a site of positive potential. This confirms the high acidity of the protons and the nucleophilic character of the oxygen atoms. The analysis of the ANSA molecule via MEP has been crucial in understanding its charge distribution.[6]

Acid-Base Properties: The Role of pKa

The theoretical properties of these compounds are dominated by their acidic nature. They are polyprotic acids, with distinct dissociation constants (pKa) for the sulphonic acid and hydroxyl protons.

-

Sulphonic Acid Group (-SO₃H) : This is a very strong acid, with a predicted pKa around -0.2.[2] In any aqueous solution, it exists almost exclusively in its deprotonated, anionic sulphonate form (-SO₃⁻).

-

Hydroxyl Group (-OH) : The phenolic hydroxyl group is weakly acidic, with a pKa typically in the range of 8-10. It will deprotonate to form a phenoxide ion (-O⁻) under alkaline conditions.

This differential acidity is critical for controlling the reactivity of the molecule, particularly in azo coupling reactions.

Caption: Figure 2: Acid-Base Equilibria.

Theoretical Reactivity and Azo Coupling

The primary application of hydroxynaphthalenesulphonic acids is as coupling components in the synthesis of azo dyes. This reaction is an electrophilic aromatic substitution where the diazonium ion (Ar-N₂⁺) acts as the electrophile.[11][12]

The theoretical principles governing this reaction are:

-

Activating Groups : The hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions. In its deprotonated phenoxide form (-O⁻) under alkaline conditions, its activating effect is significantly enhanced.

-

Deactivating Groups : The sulphonate group (-SO₃⁻) is a deactivating group.

-

Regioselectivity : The position of attack is determined by a combination of electronic and steric factors. For R acid (3-hydroxy-2,7-disulphonic acid), the hydroxyl group at C3 strongly activates the ortho positions C2 and C4. Since C2 is blocked by a sulphonic acid group, and C4 is sterically accessible, electrophilic attack by the diazonium ion occurs preferentially at the C1 position, which is ortho to the hydroxyl group on the adjacent ring.[11] The pH is a critical parameter; the reaction is faster at higher pH because of the formation of the more reactive phenoxide ion.[1][12]

Spectroscopic and Photophysical Properties

UV-Visible Spectroscopy

The UV-Vis absorption spectra of these compounds are characterized by strong π → π* transitions within the aromatic naphthalene system. Theoretical prediction of these spectra can be achieved with high accuracy using Time-Dependent DFT (TD-DFT).[5][13] For the related ANSA molecule, TD-DFT calculations using the CPCM solvent model have shown excellent agreement with experimental spectra.[6][7] The calculations reveal multiple electronic transitions contributing to the overall spectrum, with the lowest energy transition corresponding to the HOMO-LUMO gap.

Fluorescence

A notable property of 3-hydroxynaphthalene-2,7-disulphonic acid sodium salt (R-salt) is its characteristic blue-green fluorescence in aqueous solution.[4] Fluorescence occurs when a molecule absorbs a photon, is promoted to an excited singlet state, and then returns to the ground state by emitting a photon of lower energy (longer wavelength). The extended π-conjugated system of the naphthalene core is essential for this property. The presence of the electron-donating hydroxyl group and the rigid structure of the ring system contribute to a high quantum yield. The specific nature of the electronic transitions (e.g., HOMO to LUMO) and the influence of the solvent environment on the excited state dipole moment are key factors that can be further elucidated through advanced computational studies.

Methodologies and Protocols

Standard Protocol for Quantum Chemical Calculation

This protocol outlines a validated workflow for the theoretical analysis of a hydroxynaphthalenesulphonic acid derivative, based on published methodologies.[6][7][14]

-

Molecular Structure Generation : Generate the 3D structure of the target molecule (e.g., 3-hydroxynaphthalene-1-sulphonic acid) using molecular modeling software.

-

Geometry Optimization : Perform a full geometry optimization without constraints using DFT.

-

Software : Gaussian, ORCA, etc.

-

Method : B3LYP functional.

-

Basis Set : 6-311++G(d,p) (provides a good balance of accuracy and cost).

-

Convergence Criteria : Verify that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

-

Vibrational Analysis : Use the results of the frequency calculation to simulate the theoretical FT-IR spectrum.

-

Electronic Properties :

-

HOMO/LUMO Analysis : Extract the energies and visualize the spatial distribution of the frontier molecular orbitals.

-

MEP Surface : Generate the molecular electrostatic potential map to analyze charge distribution and reactive sites.

-

-

Spectroscopic Simulation :

-

UV-Vis Spectrum : Perform a TD-DFT calculation on the optimized geometry to predict the electronic transitions, their corresponding wavelengths (λ_max), and oscillator strengths (f).

-

Solvent Effects : Incorporate a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the spectrum in a specific medium (e.g., water, ethanol) for more accurate comparison with experimental data.

-

Caption: Figure 3: Computational Workflow.

Conclusion and Outlook

The s provide a deep understanding of their function as versatile chemical intermediates. Through the lens of quantum chemistry, we can rationalize their acid-base behavior, predict their reactivity in crucial processes like azo coupling, and understand the origins of their spectroscopic characteristics. While direct computational studies on every isomer are not always available, the detailed analysis of close analogues like ANSA demonstrates a powerful and transferable methodology. For researchers in dye chemistry and drug development, these theoretical insights are invaluable for designing novel molecules with tailored properties, optimizing reaction conditions, and accelerating the discovery of new functional materials.

References

-

Computational Study on 4-Amino-3-Hydroxynaphthalene-1-Sulfonic Acid (AHNSA). International Research Journal of Pure and Applied Chemistry. Available at: [Link]

-

Pathan, H. K., Fatima, A., Garg, P., Muthu, S., Yadav, A., Siddiqui, N., Alif, M., & Javed, S. (2023). Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA). Polycyclic Aromatic Compounds, 1–20. Available at: [Link]

-

Pathan, H. K., et al. (2023). Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA). Polycyclic Aromatic Compounds. Available at: [Link]

-

Mechanism of Azo Coupling Reactions XXXIII. pH‐dependence and micromixing effects on the product distribution of couplings with 6‐amino‐4‐hydroxy‐2‐naphthalenesulfonic acid. Evidence for N‐coupling of a naphthylamine derivative. Helvetica Chimica Acta. Available at: [Link]

-

Azo Coupling. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Characterization, DFT, Biological Activity Evaluation, and Molecular Docking Analysis of New 8-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonic acid based complexes. ResearchGate. Available at: [Link]

-

3-Hydroxynaphthalenesulfonic acid. PubChem. Available at: [Link]

-

Azo coupling. Wikipedia. Available at: [Link]

-

UV-Vis absorption spectra calculated with TD-DFT: B3LYP/6-31++G(d,p) of the DpS compared with the: (a) monoester E1; (b) di-ester E2; (c) monoester E3. ResearchGate. Available at: [Link]

-

Photophysical Properties of the 2-Hydroxytryptanthrin and Its Sodium Salt as Near-infrared Dyes for Fluorescent Imaging. ResearchGate. Available at: [Link]

-

Mechanism of Azo Coupling Reactions XXXIII. pH-dependence and micromixing effects on the product distribution of couplings with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. Evidence for N-coupling of a naphthylamine derivative. Scite.ai. Available at: [Link]

-

Optimized Photoemission from Organic Molecules in 2D Layered Halide Perovskites. Journal of the American Chemical Society. Available at: [Link]

-

The Synthesis of Azo Dyes. University of Toronto. Available at: [Link]

-

HOMO and LUMO. Wikipedia. Available at: [Link]

-

3-hydroxynaphthalene-2,7-disulfonic acid. ChemBK. Available at: [Link]

-

Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. MDPI. Available at: [Link]

-

CID 139211602. PubChem. Available at: [Link]

-

(PDF) Molecular electrostatic potential, HOMO-LUMO and vibrational study of aristolochic acid II using density functional theory. ResearchGate. Available at: [Link]

-

2-Naphthol-3,6-disulfonic acid. PubChem. Available at: [Link]

Sources

- 1. scite.ai [scite.ai]

- 2. 3-Hydroxynaphthalenesulfonic acid | C10H8O4S | CID 80673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. aklectures.com [aklectures.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ossila.com [ossila.com]

- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Azo Coupling [organic-chemistry.org]

- 12. Azo coupling - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Discovery of Hydroxynaphthalenesulfonic Acids

Abstract: This technical guide provides an in-depth exploration of the synthesis, discovery, and application of hydroxynaphthalenesulfonic acids. Focusing on the industrially significant isomers derived from the sulfonation of 2-naphthol, this document elucidates the core chemical principles governing isomer formation, particularly the critical interplay between kinetic and thermodynamic control. Detailed experimental protocols, mechanistic diagrams, and a historical overview are provided for researchers, chemists, and professionals in the fields of dye chemistry, pharmaceuticals, and materials science. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the production and utilization of these vital chemical intermediates.

Introduction: The Unseen Pillars of the Color Industry

Hydroxynaphthalenesulfonic acids are a class of organic compounds that, while not household names, form the foundational backbone of a vast array of synthetic dyes and have significant applications in medicinal and materials chemistry. Their discovery in the late 19th century was a direct result of the burgeoning synthetic dye industry's demand for novel, stable, and versatile chemical intermediates. These compounds are bifunctional, containing both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group on a naphthalene core, which imparts unique properties of water solubility and reactivity.

A crucial point of clarification lies in the nomenclature. While the topic is "3-hydroxynaphthalenesulphonic acid," the most common and commercially vital compounds of this class are synthesized from naphthalen-2-ol, commonly known as 2-naphthol or β-naphthol.[1] The electrophilic substitution reactions on 2-naphthol lead to a variety of isomers, such as 2-hydroxynaphthalene-1-sulfonic acid and 2-hydroxynaphthalene-6-sulfonic acid. For clarity and scientific accuracy, this guide will focus on these prevalent derivatives of 2-naphthol, addressing the specific isomeric products by their correct IUPAC names.

Chapter 1: Physicochemical Properties and Key Isomers

The position of the sulfonic acid group on the naphthalene ring dramatically influences the compound's chemical properties and subsequent applications. The primary route to these molecules is the direct sulfonation of 2-naphthol, a process whose outcome is exquisitely sensitive to reaction conditions. The table below summarizes the most significant isomers.

| Chemical Structure | IUPAC Name | Common Name(s) | CAS Number | Molecular Weight ( g/mol ) |

| 2-Hydroxynaphthalene-1-sulfonic acid | Oxy-Tobias acid | 567-13-5 (related amino acid) | 224.23 | |

| 2-Hydroxynaphthalene-6-sulfonic acid | Schaeffer's acid | 93-01-6 | 224.23 | |

| 2-Hydroxynaphthalene-8-sulfonic acid | Crocein acid | 132-57-0 | 224.23 | |

| 2-Hydroxynaphthalene-3,6-disulfonic acid | R-acid | 148-75-4 | 304.30 |

(Note: Structures are illustrative. Corresponding CAS numbers are provided for the specific sulfonic acids where available in the search results)[2][3][4]

Chapter 2: The Cornerstone of Synthesis: Sulfonation of 2-Naphthol

The synthesis of hydroxynaphthalenesulfonic acids is a classic example of electrophilic aromatic substitution, where the choice of reaction conditions dictates the isomeric product distribution. The primary sulfonating agent is typically concentrated sulfuric acid (H₂SO₄) or oleum (a solution of sulfur trioxide, SO₃, in sulfuric acid).

The Reaction Mechanism

The electrophile in this reaction is sulfur trioxide, SO₃. The hydroxyl group of 2-naphthol is a powerful activating group, directing the incoming electrophile primarily to the ortho (C1 and C3) and para (C6) positions. The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Caption: General mechanism for the sulfonation of 2-naphthol.

The Decisive Factor: Kinetic vs. Thermodynamic Control

The genius of naphthalene chemistry lies in the ability to selectively isolate different isomers by manipulating reaction temperature. This is a textbook demonstration of kinetic versus thermodynamic control.

-

Kinetic Control (Low Temperature): At lower temperatures (typically 0-25°C), the reaction is irreversible, and the product that forms fastest predominates. The C1 position (ortho to the hydroxyl group) is the most electronically activated site. The sigma complex for C1 substitution is particularly stable because the aromaticity of the adjacent benzene ring is preserved during resonance stabilization.[5][6] This leads to the formation of 2-hydroxynaphthalene-1-sulfonic acid as the major product.[6]

-

Thermodynamic Control (High Temperature): At higher temperatures (typically >100°C), the sulfonation reaction becomes reversible. While the C1 isomer still forms first, it is sterically hindered by the peri-hydrogen at the C8 position, making it less thermodynamically stable than other isomers. Given sufficient thermal energy, the C1-sulfonic acid can revert to 2-naphthol, which can then be re-sulfonated at a more stable position. The most thermodynamically stable monosulfonated product is 2-hydroxynaphthalene-6-sulfonic acid (Schaeffer's acid) .[7] Further sulfonation at high temperatures can lead to disulfonic acids like R-acid.

Caption: Isomer control in 2-naphthol sulfonation.

Summary of Reaction Conditions

| Temperature | Controlling Factor | Major Product | Common Name |

| ~20-40°C | Kinetic | 2-Hydroxynaphthalene-1-sulfonic acid | Oxy-Tobias Acid |

| ~100-120°C | Thermodynamic | 2-Hydroxynaphthalene-6-sulfonic acid | Schaeffer's Acid |

| >120°C (with Oleum) | Thermodynamic | 2-Hydroxynaphthalene-3,6-disulfonic acid | R-Acid |

Chapter 3: Experimental Protocols

The following protocols are illustrative methodologies based on established chemical principles for the selective synthesis of key isomers.

Protocol 3.1: Kinetically Controlled Synthesis of 2-Hydroxynaphthalene-1-sulfonic Acid

Objective: To synthesize the kinetically favored isomer by maintaining a low reaction temperature.

-

Materials: 2-Naphthol (14.4 g, 0.1 mol), Concentrated Sulfuric Acid (98%, 10 mL, ~0.18 mol), Ice-salt bath, Sodium Chloride (NaCl), 500 mL Beaker, Magnetic Stirrer.

-

Methodology:

-

Place the 2-naphthol into a 250 mL beaker equipped with a magnetic stir bar.

-

Create an ice-salt bath and place the beaker inside, allowing the 2-naphthol to cool to near 0°C.

-

Slowly add the concentrated sulfuric acid dropwise to the stirred 2-naphthol over a period of 30 minutes. Causality: A slow, dropwise addition is critical to dissipate the heat of reaction and maintain kinetic control. A temperature rise would favor the thermodynamic product.

-

After the addition is complete, continue stirring the resulting thick paste in the ice bath for an additional 2 hours to ensure the reaction goes to completion.

-

Slowly and carefully pour the reaction mixture into 100 mL of cold water.

-

Precipitate the product by adding a saturated solution of sodium chloride ("salting out"). The sodium salt of the sulfonic acid is less soluble in the brine solution.

-

Collect the solid precipitate by vacuum filtration and wash with a cold, saturated NaCl solution.

-

Dry the product in a vacuum oven at 60°C.

-

-

Self-Validation: The product can be characterized by melting point analysis and spectroscopy. The yield should be calculated based on the starting 2-naphthol.

Protocol 3.2: Thermodynamically Controlled Synthesis of 2-Hydroxynaphthalene-6-sulfonic Acid (Schaeffer's Acid)

Objective: To synthesize the thermodynamically stable isomer using elevated temperatures to allow for equilibrium.

-

Materials: 2-Naphthol (14.4 g, 0.1 mol), Concentrated Sulfuric Acid (98%, 12 mL, ~0.22 mol), Oil bath, Thermometer, 250 mL Round-bottom flask.

-

Methodology:

-

Combine the 2-naphthol and concentrated sulfuric acid in the round-bottom flask.

-

Heat the mixture in an oil bath to 105-110°C with gentle stirring.

-

Maintain this temperature for approximately 3-4 hours. Causality: This sustained high temperature provides the activation energy needed for the sulfonation to become reversible, allowing the initially formed kinetic product to rearrange to the more stable thermodynamic isomer.

-

Allow the reaction mixture to cool to approximately 60°C.

-

Carefully pour the mixture into 150 mL of cold water.

-

Heat the diluted solution to boiling and add sodium chloride to precipitate the sodium salt of Schaeffer's acid.

-

Cool the mixture and collect the crystalline product by vacuum filtration.

-

Wash the crystals with a cold brine solution and dry.

-

-

Self-Validation: Purity can be assessed by techniques like HPLC or melting point determination, comparing the results to literature values for Schaeffer's salt.

Caption: General experimental workflow for synthesis and isolation.

Chapter 4: Historical Perspective and Discovery

The discovery of the various hydroxynaphthalenesulfonic acids was not a singular event but rather a systematic exploration driven by the economic engine of the late 19th-century dye industry. Chemists like Henry Edward Armstrong and Arthur George Green, working in Britain and Germany, meticulously studied the sulfonation of naphthalene and its derivatives. Their work established the fundamental principles of isomer control. The naming of these compounds—Schaeffer's acid, R-acid, G-acid—is a relic of this era, often named after the chemists who discovered them or the companies that first produced them. This period marked a transition in chemistry from serendipitous discovery to rational design, where a deep understanding of reaction mechanisms allowed for the targeted synthesis of molecules with desired properties, in this case, the ability to create vibrant and lasting colors.

Chapter 5: Applications in Industry and Research

The predominant application of hydroxynaphthalenesulfonic acids is as coupling components in the synthesis of azo dyes. The electron-rich naphthalene ring, further activated by the hydroxyl group, readily undergoes a coupling reaction with a diazonium salt.

For example, R-acid is a critical intermediate for a wide range of red and black dyes used in textiles and food coloring.[8][9] The two sulfonic acid groups ensure high water solubility, which is essential for the dyeing process. The specific position of the functional groups on the R-acid molecule dictates the final color and fastness properties of the resulting azo dye.

Beyond dyes, their unique structures make them valuable building blocks in other areas:

-

Pharmaceuticals: As scaffolds for the synthesis of more complex molecules.

-

Analytical Chemistry: As fluorescent probes and indicators.

-

Materials Science: In the development of functional polymers and organic electronic materials.

Conclusion

The synthesis of 3-hydroxynaphthalenesulfonic acids, more accurately the isomers of 2-hydroxynaphthalenesulfonic acid, is a cornerstone of industrial organic chemistry. It serves as a powerful illustration of how fundamental principles—such as electrophilic substitution and the dichotomy of kinetic and thermodynamic control—can be expertly manipulated to achieve specific, high-value chemical products. From their discovery during the golden age of dye chemistry to their continued relevance today, these compounds remain indispensable intermediates, embodying the blend of scientific understanding and practical application that drives chemical innovation.

References

-

ChemWhat. 3-Hydroxynaphthalene-2,7-disulphonic acid CAS#: 148-75-4. Available at: [Link]

-

Pharmaffiliates. 135-51-3| Chemical Name : 3-Hydroxynaphthalene-2,7-disulfonic Acid Disodium Salt. Available at: [Link]

-

PubChem. 3-Hydroxynaphthalenesulfonic acid | C10H8O4S | CID 80673. Available at: [Link]

-

Wikipedia. 2-Naphthol. Available at: [Link]

-

Chemsrc. CAS#:148-75-4 | 3-hydroxynaphthalene-2,7-disulphonic acid. Available at: [Link]

-

Chemistry Stack Exchange. Mechanism of formation of 2-naphthol red dye (aka Sudan 1). Available at: [Link]

-

PMC - NIH. Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Available at: [Link]

-

LookChem. Cas 6357-85-3,3-hydroxynaphthalenesulphonic acid. Available at: [Link]

-

ResearchGate. Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide. Available at: [Link]

-

ResearchGate. Microwave Assisted Sulfonation of 2-Naphthol by Sulfuric Acid: Cleaner Production of Schaeffer's Acid. Available at: [Link]

-

China Dyestuff Industry Association. 3-Hydroxynaphthalene-2,7-disulfonic acid. Available at: [Link]

-

PubChem. 1-Amino-2-naphthol-4-sulfonic acid | C10H9NO4S | CID 8316. Available at: [Link]

-

GSRS. 3-HYDROXYNAPHTHALENESULFONIC ACID. Available at: [Link]

-

MDPI. Synthesis of Hydroxy Sulfonate Surfactants. Available at: [Link]

-

Drugfuture. 3-HYDROXYNAPHTHALENESULFONIC ACID. Available at: [Link]

-

Semantic Scholar. Sulfonation of 1- and 2-naphthol and their methanesulfonate esters with sulfur trioxide. Available at: [Link]

- Google Patents. CH634044A5 - Process for preparing naphthalene-1,3,6-trisulphonic acid.

- Google Patents. CN103880600A - Synthetic method of 2,3-dihydroxy naphthlene.

-

PubChem - NIH. 2-Naphthol-6-sulfonic acid | C10H8O4S | CID 7117. Available at: [Link]

- Google Patents. Process for the preparation of naphthalene-1,3,6-trisulphonic acid.

-

ResearchGate. Has anyone worked with amino hydroxy naphthalene sulfonic acid?. Available at: [Link]

-

Chemistry Stack Exchange. Can anyone please help me how do you determine kinetically the fastest product of sulphonation of β napthol?. Available at: [Link]

- Google Patents. US4987250A - Synthesis of hydroxy sulfonic acids.

- Google Patents. WO1991013864A1 - Method for preparing naphthalene sulphonic acids.

-

CAS Common Chemistry. 2-Naphthol-4-sulfonic acid. Available at: [Link]

-

PubChem. 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(1-hydroxy-2-naphthalenyl)diazenyl]-7-nitro-. Available at: [Link]

Sources

- 1. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 2. 3-amino-4-hydroxynaphthalene-1-sulphonic acid | 567-13-5 [chemnet.com]

- 3. 2-Naphthol-6-sulfonic acid | C10H8O4S | CID 7117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 148-75-4: 3-hydroxynaphthalene-2,7-disulphonic acid [cymitquimica.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 3-Hydroxynaphthalene-2,7-disulfonic acid [dyestuffintermediates.com]

chemical structure and properties of 3-hydroxynaphthalenesulphonic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical structure, properties, and known applications of 3-hydroxynaphthalenesulphonic acid, a key intermediate in various chemical syntheses. This document is intended to serve as a technical resource, consolidating available scientific information to support research and development endeavors.

Molecular Structure and Chemical Identity

3-Hydroxynaphthalenesulphonic acid, with the CAS number 6357-85-3, is an organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and a sulphonic acid (-SO3H) group.[1][2] Its IUPAC name is 3-hydroxynaphthalene-1-sulfonic acid. The presence of these two functional groups imparts distinct chemical characteristics to the molecule, influencing its reactivity and physical properties.

The molecular formula of 3-hydroxynaphthalenesulphonic acid is C₁₀H₈O₄S, and it has a molecular weight of approximately 224.23 g/mol .[2]

Structural Diagram:

Caption: Chemical structure of 3-hydroxynaphthalene-1-sulfonic acid.

Physicochemical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₁₀H₈O₄S | [2] |

| Molecular Weight | 224.23 g/mol | [2] |

| IUPAC Name | 3-hydroxynaphthalene-1-sulfonic acid | [2] |

| CAS Number | 6357-85-3 | [1][2] |

| Appearance | Data not available | |

| Solubility | Extremely soluble in water | [1] |

| pKa | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

The high water solubility is a key characteristic of this compound, conferred by the presence of the highly polar sulphonic acid group.[1] This property is crucial for its application in aqueous reaction media.

Synthesis

A known method for the production of 3-hydroxynaphthalenesulphonic acid involves the hydrolysis of 2-hydroxynaphthalene-4,8-disulfonic acid.[1]

Synthesis Workflow:

Caption: General workflow for the synthesis of 3-hydroxynaphthalenesulphonic acid.

Experimental Protocol: Synthesis from 2-Hydroxynaphthalene-4,8-disulfonic Acid [1]

-

Reaction Setup: 2-Hydroxynaphthalene-4,8-disulfonic acid is heated with dilute sulfuric acid at 190°C for 10 hours in a pressurized autoclave.

-

Work-up:

-

After cooling, any precipitated 2-naphthol (a minor byproduct) is removed by filtration.

-

The excess sulfuric acid is neutralized and removed by the addition of lime (calcium hydroxide), which precipitates calcium sulfate.

-

-

Salt Conversion: The resulting aqueous solution of the calcium salt of 3-hydroxynaphthalenesulphonic acid is then converted to the sodium salt, typically through the addition of sodium carbonate.

-

Isolation: The final product is often used directly as an aqueous solution of its sodium salt or can be isolated by evaporation.

Causality in Experimental Choices:

-

High Temperature and Pressure: The use of an autoclave to achieve high temperatures and pressures is necessary to drive the hydrolysis of the sulphonic acid group at the 8-position, which is sterically hindered.

-

Dilute Sulfuric Acid: The acidic medium facilitates the hydrolysis reaction.

-

Liming Out: This is a classical and cost-effective method for the bulk removal of sulfate ions from industrial process streams.

Chemical Reactivity

The reactivity of 3-hydroxynaphthalenesulphonic acid is governed by the interplay of the electron-donating hydroxyl group and the electron-withdrawing sulphonic acid group on the naphthalene ring system.

Key Reactions:

-

Nitrosation: The molecule undergoes nitrosation, which is a common reaction for activated aromatic systems.[1]

-

Diazo Coupling: It readily couples with diazo compounds at the 1-position of the naphthalene ring.[1] This reaction is fundamental to the synthesis of various azo dyes.

-

Sulfonation: Further sulfonation with oleum leads to the formation of 2-hydroxynaphthalene-4,8-disulfonic acid.[1]

-

Amination: Reaction with ammonia under pressure results in the formation of 2-aminonaphthalene-4-sulfonic acid.[1]

The acidic nature of the sulphonic acid group allows it to readily form salts and influences its reactivity in different pH environments.[3]

Applications

3-Hydroxynaphthalenesulphonic acid is primarily utilized as a chemical intermediate in the synthesis of a variety of other compounds, most notably dyes and potentially pharmaceuticals.[3] Its ability to undergo diazo coupling reactions makes it a valuable precursor in the colorant industry.

While its direct application in drug development is not well-documented, its structural motif is present in various biologically active molecules. Further research may explore its potential as a scaffold or building block in medicinal chemistry.

Analytical Methods

Specific, validated analytical methods for the routine analysis of 3-hydroxynaphthalenesulphonic acid are not extensively detailed in publicly available literature. However, based on its chemical structure, a combination of chromatographic and spectroscopic techniques would be appropriate for its characterization and quantification. High-performance liquid chromatography (HPLC), particularly with a reversed-phase column and a UV detector, would likely be a suitable method for its separation and quantification.

Safety and Handling

Detailed and specific safety data for 3-hydroxynaphthalenesulphonic acid is limited. As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area. Due to its acidic nature, it may be corrosive.

Conclusion

3-Hydroxynaphthalenesulphonic acid is a valuable chemical intermediate with a well-defined synthesis and known reactivity profile. While its primary application lies in the synthesis of dyes, its potential in other areas of chemical and pharmaceutical research warrants further investigation. This guide has summarized the currently available technical information to aid researchers and professionals in their work with this compound. It is important to acknowledge the gaps in the publicly available data, particularly concerning detailed spectroscopic and safety information, and to proceed with appropriate caution and in-house analytical characterization.

References

-

PubChem. (n.d.). 3-Hydroxynaphthalenesulfonic acid. Retrieved from [Link]

-

LookChem. (n.d.). Cas 6357-85-3,3-hydroxynaphthalenesulphonic acid. Retrieved from [Link]

Sources

solubility and stability of 3-hydroxynaphthalenesulphonic acid

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxynaphthalenesulphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxynaphthalene-1-sulfonic acid (CAS No. 6357-85-3) is an aromatic organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group.[1][2][3][4] Its molecular formula is C₁₀H₈O₄S.[1][2][3] The presence of the highly polar sulfonic acid and hydroxyl moieties suggests a strong potential for use as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[5] Despite its potential utility, publicly available, in-depth data on the physicochemical properties of 3-hydroxynaphthalene-1-sulfonic acid, particularly its quantitative solubility and stability profiles, is notably scarce. This guide is designed to bridge that gap by providing a comprehensive framework for the experimental determination of these critical parameters. As a Senior Application Scientist, the following sections detail not just the "what" but the "why" behind each protocol, empowering researchers to generate robust and reliable data for their specific applications.

Part 1: Solubility Profile of 3-Hydroxynaphthalenesulphonic Acid

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a fundamental property that influences everything from reaction kinetics and purification strategies to formulation development and bioavailability. The molecular structure of 3-hydroxynaphthalene-1-sulfonic acid, with its ionizable sulfonic acid group and hydrogen-bonding hydroxyl group, strongly indicates a high affinity for polar solvents. One source describes the compound and its salts as "extremely soluble in water and difficult to isolate," which underscores the need for precise experimental quantification.[1]

Theoretical Considerations

The sulfonic acid group is a strong acid, meaning it will be deprotonated and exist as the sulfonate anion (-SO₃⁻) across a wide pH range in aqueous solutions. This ionic character, combined with the hydrogen-bonding capability of the hydroxyl group, facilitates strong interactions with polar solvents like water, leading to high solubility. Conversely, its solubility is expected to be significantly lower in non-polar organic solvents.

Experimental Protocol for Solubility Determination

The following protocol describes a robust shake-flask method, a gold standard for determining equilibrium solubility. This method ensures that the solution has reached saturation, providing a thermodynamically accurate measurement.

Objective: To determine the equilibrium solubility of 3-hydroxynaphthalenesulphonic acid in various solvents at different temperatures.

Materials:

-

3-Hydroxynaphthalenesulphonic Acid (CAS 6357-85-3)

-

Solvents: Deionized Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

HPLC system with a UV detector

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare each solvent to be tested.

-

Sample Preparation: Add an excess amount of 3-hydroxynaphthalenesulphonic acid to a series of vials, ensuring a significant amount of undissolved solid will remain at equilibrium. The excess solid is crucial for ensuring saturation.

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C and 37°C).

-

Agitation: Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step must be performed quickly and at the equilibration temperature to prevent precipitation.

-

Dilution and Quantification: Accurately dilute the filtered saturated solution with the appropriate mobile phase for HPLC analysis. Quantify the concentration of 3-hydroxynaphthalenesulphonic acid in the diluted sample using a validated HPLC method (see Part 3 for a suggested method).

-

Data Calculation: Calculate the solubility in mg/mL or mol/L based on the concentration determined by HPLC and the dilution factor.

Data Presentation: Solubility of 3-Hydroxynaphthalenesulphonic Acid

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Deionized Water | 25 | [Experimental Data] | [Experimental Data] |

| Deionized Water | 37 | [Experimental Data] | [Experimental Data] |

| Methanol | 25 | [Experimental Data] | [Experimental Data] |

| Ethanol | 25 | [Experimental Data] | [Experimental Data] |

| DMSO | 25 | [Experimental Data] | [Experimental Data] |

Caption for Table: This table should be populated with experimentally determined solubility data for 3-hydroxynaphthalenesulphonic acid.

Caption for Diagram: Experimental workflow for the determination of equilibrium solubility.

Part 2: Stability Profile and Forced Degradation Studies

The following protocols are designed to assess the stability of 3-hydroxynaphthalene-1-sulfonic acid under various stress conditions. The goal is to achieve 5-20% degradation, which is sufficient to identify and characterize degradation products without completely destroying the parent molecule.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of 3-hydroxynaphthalenesulphonic acid under hydrolytic, oxidative, photolytic, and thermal stress.

General Procedure:

-

Prepare a stock solution of 3-hydroxynaphthalenesulphonic acid in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

For each stress condition, transfer an aliquot of the stock solution to a separate vial.

-

Expose the samples to the stress conditions as detailed below. Include a control sample stored under ambient conditions.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute for HPLC analysis.

-

Analyze the stressed samples against a non-degraded standard to determine the percentage of degradation and to observe the formation of any degradation products.

1. Hydrolytic Degradation

-

Acidic Conditions: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

-

Basic Conditions: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for a specified time.

-

Neutral Conditions: Mix the stock solution with an equal volume of deionized water. Heat at 60°C for a specified time.

-

Causality: Hydrolysis can cleave labile functional groups. For this molecule, acid-catalyzed desulfonation is a potential degradation pathway, especially at elevated temperatures.

-

2. Oxidative Degradation

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified time.

-

Causality: The hydroxyl group makes the naphthalene ring electron-rich and thus susceptible to oxidation. This can lead to the formation of quinone-type structures or ring-opening products.

-

3. Photolytic Degradation

-

Expose a solution of the compound in a photostable, transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][9] A dark control sample should be stored under the same conditions but protected from light.

-

Causality: Aromatic systems can absorb UV light, leading to photochemical reactions. Photodegradation of naphthalene-derived compounds can result in the formation of smaller, volatile products like formic acid.[10]

-

4. Thermal Degradation (Dry Heat)

-

Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.

-

Causality: High temperatures can provide the energy needed to overcome activation barriers for decomposition reactions, such as desulfonation.

-

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Duration/Temp | % Degradation of Parent | No. of Degradants | Observations (e.g., color change) |

| 0.1 M HCl | [Time/Temp] | [Experimental Data] | [Experimental Data] | [Observations] |

| 0.1 M NaOH | [Time/Temp] | [Experimental Data] | [Experimental Data] | [Observations] |

| Water (Neutral) | [Time/Temp] | [Experimental Data] | [Experimental Data] | [Observations] |

| 3% H₂O₂ | [Time/Temp] | [Experimental Data] | [Experimental Data] | [Observations] |

| Photolytic (ICH Q1B) | [Exposure] | [Experimental Data] | [Experimental Data] | [Observations] |

| Thermal (Dry Heat) | [Time/Temp] | [Experimental Data] | [Experimental Data] | [Observations] |

Caption for Table: This table should be populated with the results from the forced degradation studies.

Caption for Diagram: Workflow for conducting forced degradation studies.

Part 3: Stability-Indicating Analytical Method

A crucial component of both solubility and stability studies is a reliable analytical method capable of accurately quantifying the parent compound without interference from impurities, degradation products, or excipients. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is well-suited for this purpose.

Suggested HPLC Method Parameters

-

Column: C18, 4.6 x 250 mm, 5 µm

-

Mobile Phase: A gradient of Mobile Phase A (e.g., water with 0.1% phosphoric acid) and Mobile Phase B (e.g., acetonitrile). The gradient should be optimized to separate the parent peak from any degradation products.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 280 nm (or the λmax of 3-hydroxynaphthalenesulphonic acid)

-

Column Temperature: 30°C

Method Validation: This method must be validated according to ICH Q2(R1) guidelines to ensure its specificity, linearity, accuracy, precision, and robustness. The samples generated during the forced degradation studies are critical for demonstrating the stability-indicating nature of the method by showing that all degradation product peaks are well-resolved from the parent peak.

Conclusion

This guide provides a comprehensive, technically grounded framework for researchers to systematically determine the solubility and stability of 3-hydroxynaphthalene-1-sulfonic acid. By following these detailed protocols, scientists and drug development professionals can generate the critical data needed to advance their research, optimize synthetic and purification processes, and inform formulation strategies. The emphasis on the causality behind each experimental step ensures that the resulting data is not only accurate but also interpretable within a broader scientific context.

References

-

Solubility of Things. 4-Amino-3-hydroxy-1-naphthalenesulfonic acid. [Link]

-

ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

-

Fisher Scientific. SAFETY DATA SHEET: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid. [Link]

-

ACS Reagent Chemicals. 4-Amino-3-hydroxy-1-naphthalene Sulfonic Acid. [Link]

-

Solubility of Things. 4-hydroxynaphthalene-1-sulfonic acid. [Link]

-

Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Course Hero. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Springer. Poly(4-amino-3-hydroxynaphthalene-1-sulfonic acid) modified glassy carbon electrode for square wave voltammetric determination of amoxicillin in four tablet brands. [Link]

-

MedCrave. Forced degradation studies. [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

-

LookChem. Cas 6357-85-3,3-hydroxynaphthalenesulphonic acid. [Link]

-

Drugfuture. 3-HYDROXYNAPHTHALENESULFONIC ACID. [Link]

-

Digital Repository of University of Baghdad. A new Spectrophotometric Method For The Determination of La (III) With 3-Hydroxy -4-(2-hydroxyPhenyl azo) Naphthalene -1- Sulfonic Acid. [Link]

-

University of Canterbury Research Repository. The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. [Link]

-

PubChem. 3-Hydroxynaphthalenesulfonic acid. [Link]

-

National Institute of Environmental Health Sciences. ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

RSC Publishing. Photodegradation of naphthalene-derived particle oxidation products. [Link]

-

PubMed. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates. [Link]

-

Wiley Online Library. ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. [Link]

-

Brandeis University. Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. [Link]

-

ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

IAGIM. Photostability. [Link]

-

PubMed. A new method to identify hydrolytic degradants in drug substances with UPLC-MS using ¹⁸O-labelled water. [Link]

-

Q1 Scientific. Photostability testing theory and practice. [Link]

-

National Center for Biotechnology Information. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. [Link]

-

Ccount Chem. 5-Hydroxynaphthalene-1-Sulfonic Acid. [Link]

Sources

- 1. 3-Hydroxynaphthalenesulfonic acid | C10H8O4S | CID 80673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]

- 8. Bacterial communities degrading amino- and hydroxynaphthalene-2-sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 10. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

The Isomers of Hydroxynaphthalenesulphonic Acid: A Technical Guide for Scientific Professionals

Abstract

This guide provides an in-depth exploration of the isomers of hydroxynaphthalenesulphonic acid, a class of compounds pivotal in various scientific and industrial domains, including drug development. We will delve into the structural nuances of these isomers, their distinct physicochemical properties, established synthetic methodologies, and key applications. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of these versatile molecules.

Introduction: The Naphthalene Core and Its Functionalization

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a foundational structure in organic chemistry. Functionalization of this core with both a hydroxyl (-OH) and a sulphonic acid (-SO₃H) group gives rise to the family of hydroxynaphthalenesulphonic acids. The relative positions of these two functional groups on the naphthalene rings lead to a significant number of structural isomers, each possessing unique chemical and physical properties. This isomerism is the key determinant of their reactivity, solubility, acidity, and, ultimately, their utility in various applications.

These compounds have historically been crucial as intermediates in the synthesis of azo dyes. However, their utility extends far beyond color chemistry. The presence of the acidic sulphonic acid group and the phenolic hydroxyl group imparts specific characteristics that are of great interest in medicinal chemistry and materials science. For instance, their ability to engage in hydrogen bonding, their potential for metal chelation, and their tunable electronic properties make them valuable building blocks in the design of novel therapeutic agents and functional materials.

Structural Isomerism in Hydroxynaphthalenesulphonic Acids

The naphthalene ring system has two distinct types of positions for substitution: the alpha (α) positions (1, 4, 5, 8) and the beta (β) positions (2, 3, 6, 7). With two different substituents, -OH and -SO₃H, the number of possible structural isomers is substantial. The precise location of each group dramatically influences the molecule's electronic environment and steric profile.

Below is a diagram illustrating the naphthalene core and the potential substitution patterns that give rise to the various isomers.

Caption: Naphthalene ring with α and β positions indicated.

Key Isomers and Their Physicochemical Properties

While numerous isomers exist, a select few have gained prominence due to their synthetic accessibility and industrial importance. These are often known by their trivial names. The properties of these isomers, particularly their acidity (pKa) and solubility, are critical for their application. The sulphonic acid group is strongly acidic, while the phenolic hydroxyl group is weakly acidic.

| Common Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties/Applications |

| Schaeffer's acid | 6-hydroxy-2-naphthalenesulphonic acid | C₁₀H₈O₄S | 224.23 | A key intermediate in dye synthesis. |

| Nevile-Winther acid | 4-hydroxy-1-naphthalenesulphonic acid | C₁₀H₈O₄S | 224.23 | Used in the production of azo dyes and pigments. |

| Crocein acid | 7-hydroxy-1-naphthalenesulphonic acid | C₁₀H₈O₄S | 224.23 | An important coupling component in dye chemistry. |

| R-acid | 3-hydroxy-2,7-naphthalenedisulphonic acid | C₁₀H₈O₇S₂ | 304.3 | Used in the synthesis of various red azo dyes. |

| G-acid | 7-hydroxy-1,3-naphthalenedisulphonic acid | C₁₀H₈O₇S₂ | 304.3 | A coupling component for orange and red dyes. |

| Amino-G acid | 7-amino-1,3-naphthalenedisulphonic acid | C₁₀H₉NO₆S₂ | 303.3 | While an amino-substituted derivative, it is closely related and crucial in dye synthesis. |

| 1-Naphthol-4-sulfonic acid | 4-hydroxy-1-naphthalenesulphonic acid | C₁₀H₈O₄S | 224.23 | Also known as Nevile-Winther acid. |

| 3-Hydroxynaphthalene-1-sulfonic acid | 3-hydroxy-1-naphthalenesulphonic acid | C₁₀H₈O₄S | 224.23[1][2] | A less common but important isomer for specific syntheses. |

Note on pKa Values: The pKa of the sulphonic acid group is typically low (strong acid), while the pKa of the phenolic hydroxyl group is in the range of 8-10, similar to other phenols. Precise pKa values are solvent-dependent and crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility and reactivity.

Synthesis and Characterization: A Methodological Overview

The synthesis of specific hydroxynaphthalenesulphonic acid isomers relies on the careful control of reaction conditions to direct the electrophilic substitution on the naphthalene ring. The primary synthetic route is the sulphonation of naphthols (hydroxynaphthalenes).

General Synthetic Workflow

The choice of sulphonating agent, reaction temperature, and reaction time are critical factors that determine the position of sulphonation and thus the final isomeric product.

Caption: General workflow for the synthesis of hydroxynaphthalenesulphonic acids.

Example Protocol: Synthesis of Nevile-Winther Acid (4-hydroxy-1-naphthalenesulphonic acid)

This protocol is a representative example of the sulphonation of a naphthol.

Materials:

-

1-Naphthol

-

Concentrated sulphuric acid (98%)

-

Ice

-

Sodium chloride

Procedure:

-

Sulphonation: A stirred mixture of 1-naphthol and concentrated sulphuric acid is prepared in a reaction vessel. The molar ratio and concentration of the sulphuric acid are critical. The mixture is heated to a specific, controlled temperature (e.g., 40-60°C). The reaction is monitored for completion (e.g., by TLC or HPLC).

-

Quenching and Isolation: The reaction mixture is cooled and then carefully poured onto crushed ice. This quenches the reaction and dilutes the acid. The product, 4-hydroxy-1-naphthalenesulphonic acid, is often less soluble in the cold, acidic aqueous medium.

-

Salting Out: Sodium chloride is added to the aqueous solution to decrease the solubility of the sulphonic acid salt, causing it to precipitate.

-

Filtration and Washing: The precipitated product is collected by filtration and washed with a saturated sodium chloride solution to remove impurities.

-

Purification: The crude product is further purified by recrystallization from water or an appropriate solvent system.

-

Characterization: The final product is characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.

Causality in Synthesis: The temperature of sulphonation is a key factor. At lower temperatures, sulphonation of 1-naphthol tends to favor the 4-position (alpha-position), yielding Nevile-Winther acid. At higher temperatures, the thermodynamically more stable 2-sulphonic acid isomer can be formed.

Applications in Research and Drug Development

While historically significant in the dye industry, the unique properties of hydroxynaphthalenesulphonic acids make them valuable in modern research, particularly in drug development.

-

Chelating Agents: The hydroxyl and sulphonic acid groups can act as bidentate ligands, capable of chelating metal ions. This property is relevant in the design of inhibitors for metalloenzymes, where the molecule can coordinate to the metal cofactor in the enzyme's active site.

-

Scaffolds for Drug Design: The rigid naphthalene core provides a well-defined three-dimensional structure that can be further functionalized. The existing hydroxyl and sulphonic acid groups can serve as handles for the attachment of other pharmacophoric groups.

-

Improving Pharmacokinetic Properties: The highly polar sulphonic acid group can be used to increase the water solubility of a drug candidate. This is a critical consideration in drug formulation and can improve the bioavailability of orally administered drugs. The strategic placement of a sulphonic acid group can transform a poorly soluble compound into a viable drug candidate.

-

Analytical Reagents and Probes: Some isomers exhibit fluorescence, which can be sensitive to the local environment (e.g., pH, polarity, presence of metal ions). This property can be exploited in the development of fluorescent probes for biological imaging or as analytical reagents for quantification of specific analytes.

In the context of drug development, understanding the physicochemical properties such as pKa and solubility is paramount for designing effective drug delivery systems and ensuring that the active pharmaceutical ingredient (API) reaches its target in the body.[3]

Conclusion

The isomers of hydroxynaphthalenesulphonic acid represent a fascinating and highly versatile class of chemical compounds. A deep understanding of their isomer-specific properties is essential for harnessing their full potential. From their traditional role in dye chemistry to their emerging applications as scaffolds and functional moieties in drug design, these molecules continue to be of significant interest to the scientific community. The ability to selectively synthesize and characterize specific isomers is a critical skill for researchers working in these fields.

References

-

PubChem. (n.d.). 3-Hydroxynaphthalenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 3-HYDROXYNAPHTHALENESULFONIC ACID. Retrieved from [Link]

-

Sharma, M. (2023). Response to "What are the key applications of Applied Chemistry in pharmaceutical industries, particularly in drug formulation and quality control?". ResearchGate. Retrieved from [Link]

Sources

quantum yield of 3-hydroxynaphthalenesulphonic acid fluorescence

An In-depth Technical Guide to the Fluorescence Quantum Yield of 3-Hydroxynaphthalenesulphonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore.[1] A high quantum yield is often a desirable characteristic for fluorescent probes and labels used in various scientific and biomedical applications, as it contributes to brighter signals and enhanced sensitivity.[2]